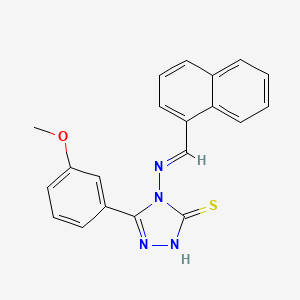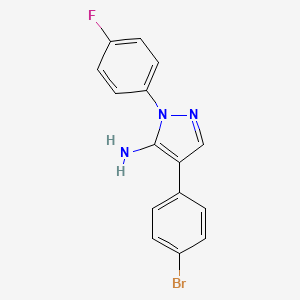![molecular formula C27H27N3O5S2 B12049255 N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477332-96-0](/img/structure/B12049255.png)
N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimetoxi fenil)-2-{[3-(4-metoxi fenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida es un compuesto orgánico complejo que se caracteriza por su estructura única, la cual incluye un núcleo benzotieno[2,3-d]pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-dimetoxi fenil)-2-{[3-(4-metoxi fenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo benzotieno[2,3-d]pirimidina, seguido de la introducción de los grupos dimetoxi fenil y metoxi fenil. El paso final implica la formación del enlace acetamida. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos garantizan una calidad constante y escalabilidad, haciendo que el compuesto esté disponible para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-dimetoxi fenil)-2-{[3-(4-metoxi fenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, dando lugar a diferentes formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dando como resultado la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., peróxido de hidrógeno), agentes reductores (p. ej., borohidruro de sodio) y diversos nucleófilos o electrófilos. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, son cruciales para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
N-(3,4-dimetoxi fenil)-2-{[3-(4-metoxi fenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se investiga por sus posibles actividades biológicas, incluyendo la inhibición de enzimas y la unión a receptores.
Medicina: La investigación explora sus posibles efectos terapéuticos, como las propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-dimetoxi fenil)-2-{[3-(4-metoxi fenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en las vías de la enfermedad, ejerciendo así efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- Acetoacetato de etilo : Un intermedio químico ampliamente utilizado con grupos funcionales similares.
- Cloruro de 4-(4,6-dimetoxi-1,3,5-triazin-2-il)-4-metilmorfolinio : Un compuesto utilizado en la síntesis de péptidos con características estructurales comparables.
- Disilanos : Compuestos organosilícicos con propiedades electrónicas únicas.
Singularidad
N-(3,4-dimetoxi fenil)-2-{[3-(4-metoxi fenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida destaca por su compleja estructura y sus diversos grupos funcionales, que contribuyen a su amplia gama de aplicaciones y posibles actividades biológicas.
Propiedades
Número CAS |
477332-96-0 |
|---|---|
Fórmula molecular |
C27H27N3O5S2 |
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O5S2/c1-33-18-11-9-17(10-12-18)30-26(32)24-19-6-4-5-7-22(19)37-25(24)29-27(30)36-15-23(31)28-16-8-13-20(34-2)21(14-16)35-3/h8-14H,4-7,15H2,1-3H3,(H,28,31) |
Clave InChI |
GASHORWLFOBMIF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC)SC5=C3CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049212.png)




![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049226.png)

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine](/img/structure/B12049237.png)
